molecular formula C8H5ClFN B1420817 5-(Chloromethyl)-2-fluorobenzonitrile CAS No. 1260892-59-8

5-(Chloromethyl)-2-fluorobenzonitrile

Cat. No.: B1420817
CAS No.: 1260892-59-8
M. Wt: 169.58 g/mol
InChI Key: CSPDAAJCKMRPJS-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-2-fluorobenzonitrile is an organic compound that features a benzene ring substituted with a chloromethyl group and a fluorine atom

Properties

IUPAC Name

5-(chloromethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClFN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSPDAAJCKMRPJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCl)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-2-fluorobenzonitrile typically involves the chloromethylation of 2-fluorobenzonitrile. This can be achieved by reacting 2-fluorobenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure the complete conversion of the starting material.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-2-fluorobenzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Major Products

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Benzylamine derivatives.

Scientific Research Applications

5-(Chloromethyl)-2-fluorobenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the development of biologically active compounds.

    Medicine: Explored for its role in the synthesis of pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 5-(Chloromethyl)-2-fluorobenzonitrile exerts its effects depends on the specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity, while the chloromethyl group can facilitate covalent interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloromethyl-5-fluorobenzonitrile
  • 5-Chloromethyl-2-bromobenzonitrile
  • 5-Chloromethyl-2-iodobenzonitrile

Uniqueness

5-(Chloromethyl)-2-fluorobenzonitrile is unique due to the presence of both a chloromethyl group and a fluorine atom on the benzene ring. This combination of substituents imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

5-(Chloromethyl)-2-fluorobenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential applications in cancer therapy and other therapeutic areas.

This compound, with the chemical formula C8H6ClF, features a chloromethyl group and a fluorine atom attached to a benzene ring with a nitrile functional group. The presence of these substituents influences its reactivity and biological interactions.

The biological activity of this compound primarily stems from its ability to interact with various cellular targets. The proposed mechanism involves:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, thereby affecting metabolic pathways crucial for cell proliferation and survival.
  • Cell Signaling Modulation : It modulates signaling pathways that regulate apoptosis and cell cycle progression, which is particularly relevant in cancer biology.
  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased apoptosis in cancerous cells.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Anticancer Activity : The compound exhibits potent antiproliferative effects against various cancer cell lines, including breast and lung cancer cells. In vitro studies have demonstrated IC50 values in the nanomolar range, indicating strong growth inhibition.
  • Antimutagenic Properties : Research indicates that this compound possesses antimutagenic activity, reducing the mutagenicity induced by certain chemical agents such as benzo[a]pyrene (B[a]P) .
  • Enzyme Interaction : It interacts with cytochrome P450 enzymes, influencing drug metabolism and potentially leading to altered pharmacokinetics of co-administered drugs .

Antiproliferative Activity

A study evaluating the antiproliferative effects of various fluorinated compounds found that this compound significantly inhibited the proliferation of L1210 mouse leukemia cells. The mechanism was linked to the compound's ability to release active metabolites that interfere with nucleic acid synthesis .

Toxicity and Dosage Effects

In animal models, dosage-dependent effects were observed. Lower doses exhibited minimal toxicity while higher doses led to adverse reactions, emphasizing the need for careful dosage regulation in therapeutic applications .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented; however, preliminary studies suggest:

  • Absorption and Distribution : The compound is likely absorbed well due to its lipophilicity imparted by fluorine substitution.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity.
  • Excretion : Further studies are needed to elucidate the excretion pathways and half-life of the compound.

Summary Table of Biological Activities

Activity TypeObservationsReferences
AnticancerPotent growth inhibition in L1210 cells
AntimutagenicReduced mutagenicity against B[a]P
Enzyme InteractionInhibition of cytochrome P450 enzymes
Dosage EffectsDose-dependent toxicity observed

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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